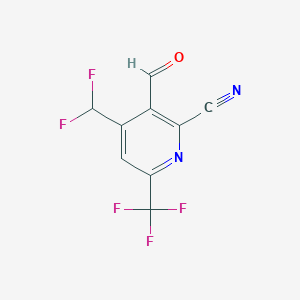
1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 5-position and a methyl group at the 1-position of the imidazole ring, with an ethanone group attached to the 2-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties.
Métodos De Preparación
The synthesis of 1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1-methylimidazole.
Bromination: The bromination of 1-methylimidazole is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 5-position.
Acylation: The resulting 5-bromo-1-methylimidazole is then subjected to acylation using ethanoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to form imidazole derivatives with different oxidation states.
Condensation Reactions: The ethanone group can participate in condensation reactions with various nucleophiles, leading to the formation of imidazole derivatives with extended conjugation.
Common reagents used in these reactions include nucleophiles like amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is used in biological studies to investigate the role of imidazole derivatives in enzyme inhibition and receptor binding.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is used in the development of functional materials, such as dyes and catalysts, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors and other biomolecules, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone can be compared with other similar compounds, such as:
1-Methylimidazole: Lacks the bromine atom and ethanone group, resulting in different reactivity and applications.
5-Bromo-1H-imidazole: Lacks the methyl group and ethanone group, leading to different chemical properties and uses.
1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C6H7BrN2O |
|---|---|
Peso molecular |
203.04 g/mol |
Nombre IUPAC |
1-(5-bromo-1-methylimidazol-2-yl)ethanone |
InChI |
InChI=1S/C6H7BrN2O/c1-4(10)6-8-3-5(7)9(6)2/h3H,1-2H3 |
Clave InChI |
JXHDBNFBIDDYJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=C(N1C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile](/img/structure/B11778553.png)
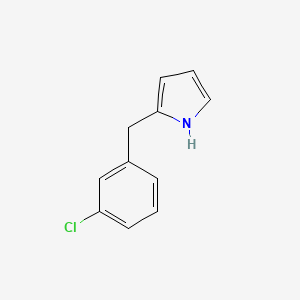


![7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11778575.png)
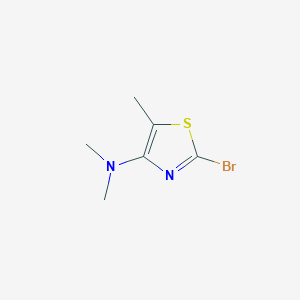
![2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11778585.png)
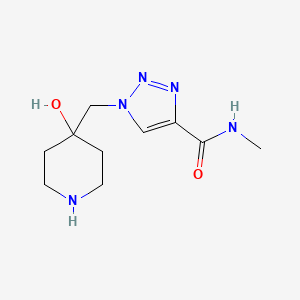
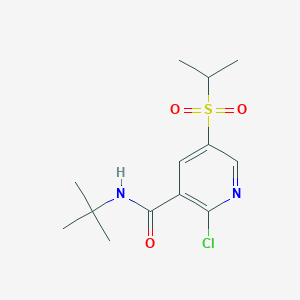
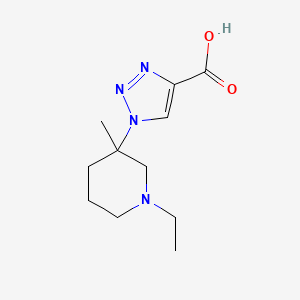
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11778605.png)
